molecular formula C21H24N2O5 B3964909 1-[3-(dimethylamino)propyl]-4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B3964909
M. Wt: 384.4 g/mol
InChI Key: UFNJKDSMTQEBLS-UHFFFAOYSA-N
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Description

The compound 1-[3-(dimethylamino)propyl]-4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one features a pyrrol-2-one core substituted with distinct functional groups:

  • Position 3: A hydroxyl group, enabling hydrogen bonding and acidity (pKa ~9–10).
  • Position 4: A furan-2-carbonyl moiety, providing π-conjugation and moderate electron-withdrawing effects.
  • Position 5: A 4-methoxyphenyl group, influencing lipophilicity and steric bulk.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-22(2)11-5-12-23-18(14-7-9-15(27-3)10-8-14)17(20(25)21(23)26)19(24)16-6-4-13-28-16/h4,6-10,13,18,25H,5,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNJKDSMTQEBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(dimethylamino)propyl]-4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Furan-2-carbonyl Group: This step involves the acylation of the pyrrole ring using a furan-2-carbonyl chloride in the presence of a base such as triethylamine.

    Addition of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

    Hydroxylation and Methoxylation: The hydroxy and methoxy groups are introduced through selective hydroxylation and methoxylation reactions, respectively.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and automated synthesis equipment.

Chemical Reactions Analysis

1-[3-(dimethylamino)propyl]-4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles.

    Coupling Reactions: The furan ring can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

1-[3-(dimethylamino)propyl]-4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or ionic interactions with active sites, while the furan and methoxyphenyl groups can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

: 4-Ethoxy-3-methylbenzoyl and 4-Fluorophenyl Derivatives

  • Position 4 : Replacing furan-2-carbonyl with 4-ethoxy-3-methylbenzoyl introduces a bulkier, electron-rich aromatic group. This may enhance π-π stacking but reduce metabolic stability due to ethyl ether cleavage .
  • Fluorine’s inductive effect could modulate binding affinity in hydrophobic pockets .

: 3-Methoxy-4-Propoxyphenyl Derivative

  • Position 5 : The 3-methoxy-4-propoxyphenyl group adds steric bulk and lipophilicity. The propoxy chain may prolong half-life but increase CYP450-mediated metabolism risks. Retaining furan-2-carbonyl at Position 4 preserves moderate electron-withdrawing effects .

: 7-Methoxybenzofuran-2-carbonyl and Pyridinyl Derivatives

  • The 7-methoxy group could hinder oxidative metabolism.
  • Position 5 : A pyridinyl group introduces basicity (pKa ~4–5), improving aqueous solubility at physiological pH. The nitrogen enables hydrogen bonding, useful for targeting polar enzyme active sites .

: 3-Methoxypropyl and 4-Hydroxy-3-methoxyphenyl Derivatives

  • Position 1: Replacing dimethylamino with methoxypropyl eliminates basicity, reducing cationic character and altering pharmacokinetics.

Research Findings and Implications

  • Electron-Deficient Aryl Groups (e.g., 4-fluorophenyl) : Enhance blood-brain barrier penetration but may reduce metabolic stability .
  • Heteroaromatic Moieties (e.g., pyridinyl) : Balance solubility and permeability, making them favorable for oral bioavailability .
  • Phenolic Hydroxyl Groups: Introduce pH-dependent solubility but require prodrug strategies to mitigate first-pass metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[3-(dimethylamino)propyl]-4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one
Reactant of Route 2
1-[3-(dimethylamino)propyl]-4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one

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